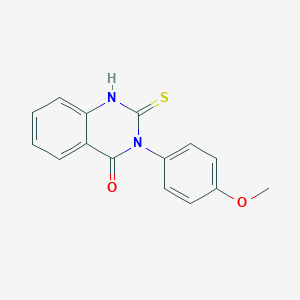

2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

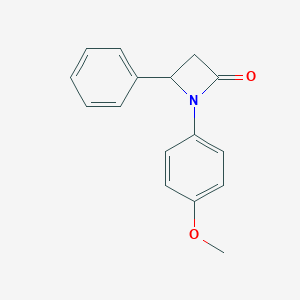

2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, a class of compounds known for their diverse pharmacological activities. The compound features a quinazolinone core with a mercapto group at the second position and a 4-methoxyphenyl group at the third position. This structure is a key intermediate in the synthesis of various derivatives with potential therapeutic applications .

Synthesis Analysis

The synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is achieved through a green synthetic procedure that involves two main steps. The initial step is the synthesis of the quinazolinone core, which is performed using a deep eutectic solvent (DES) composed of choline chloride and urea. The second step involves the S-alkylation of the synthesized core, which is facilitated by a microwave-induced reaction. This method not only provides the desired compound but also aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and energy efficiency .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not detailed in the provided papers, similar compounds in the quinazolinone family have been characterized using various spectroscopic techniques such as IR, Mass, 1H and 13C NMR, and single crystal X-ray diffraction. These methods are essential for confirming the molecular structure and understanding the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

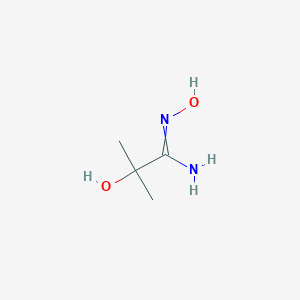

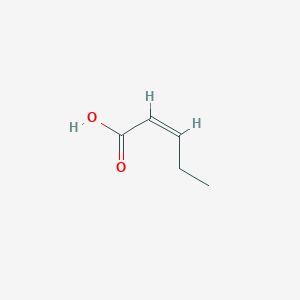

The mercapto group in the quinazolinone structure is a functional group that can participate in various chemical reactions. It can react with different reagents to form thiazoloquinazolines and thiazinequinazolines, as seen in the synthesis of related compounds. These reactions typically involve the use of chloroacetic acid, bromopropanoic acids, and aromatic aldehydes in the presence of fused sodium acetate and acetic anhydride . The reactivity of the mercapto group is crucial for the diversification of the quinazolinone scaffold and the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one are not explicitly discussed in the provided papers. However, the properties of quinazolinone derivatives generally include their solubility in various solvents, melting points, and stability under different conditions. These properties are influenced by the substituents on the quinazolinone core and are important for the compound's application in drug development and other chemical processes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Biological Activities

Quinazoline derivatives, including structures similar to 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, have been extensively studied for their biological activities. These compounds are known for their versatility in the synthesis of novel medicinal agents due to the stability and reactivity of the quinazolinone nucleus. They have shown promising antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights their potential as lead compounds in developing new antibiotics to combat antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Quinazoline derivatives have been identified as valuable components in creating novel optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These compounds are instrumental in developing materials for photoelectric conversion elements, luminescent elements, and image sensors, showcasing their broad applicability in the optoelectronics field (Lipunova et al., 2018).

Synthetic Methodologies

Research has also focused on the synthesis and chemical transformations of quinazoline derivatives. The quest for eco-friendly, mild, and atom-efficient synthetic strategies is vital for the development of new quinazoline-based compounds. These methods aim to offer efficient pathways for preparing quinazoline derivatives with potential applications in medicinal chemistry and material science. The advancement in synthetic methodologies indicates the growing importance of quinazolines in various research and industrial sectors (Faisal & Saeed, 2021).

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-6-10(7-9-11)17-14(18)12-4-2-3-5-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFXCPZRAWGWGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350395 |

Source

|

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |

CAS RN |

1031-88-5 |

Source

|

| Record name | 1031-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.